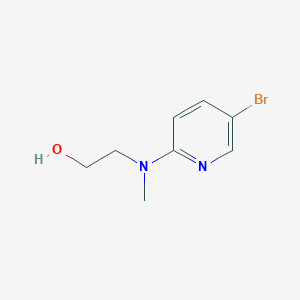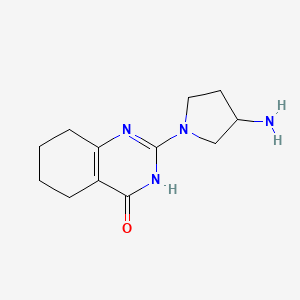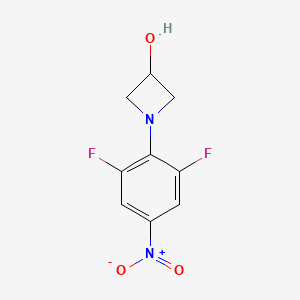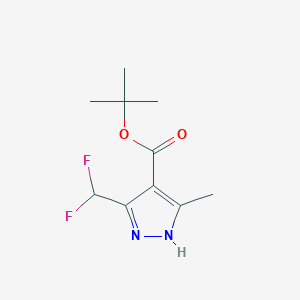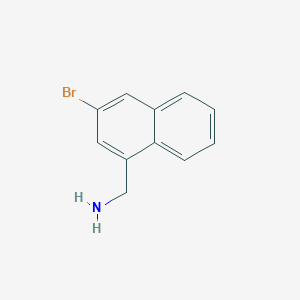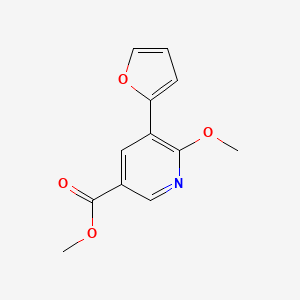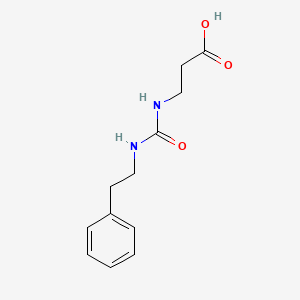
3-(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)propanoic acid is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)propanoic acid typically involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine. The reaction is carried out in a solvent like diphenyl ether under controlled temperature conditions . The resulting product undergoes further purification to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial-grade equipment to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)propanoic acid can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with key proteins involved in cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)propanoic acid include other quinoline derivatives such as:
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
- 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its unique structural features, which may confer distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C13H13NO3 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
3-(4-methyl-2-oxo-1H-quinolin-6-yl)propanoic acid |
InChI |
InChI=1S/C13H13NO3/c1-8-6-12(15)14-11-4-2-9(7-10(8)11)3-5-13(16)17/h2,4,6-7H,3,5H2,1H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
ZSNBLGFDDTVFLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





